1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid
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Overview
Description
1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine core fused with an imidazole ring. The presence of these fused rings imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.
Preparation Methods
The synthesis of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclocondensation of aminopyrazole with a suitable carbonyl compound, followed by further functionalization to introduce the imidazole ring. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halogens can be replaced by nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and controlled temperatures. Major products formed from these reactions vary depending on the specific reagents and conditions employed.
Scientific Research Applications
1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its photophysical properties. It is also investigated for its interactions with biomolecules.
Medicine: The compound shows promise in medicinal chemistry as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, ultimately affecting cell function and viability. The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure but differ in the fused ring system.
Pyrazolo[3,4-b]pyridines: These compounds have a different fusion pattern and are known for their biological activities, including enzyme inhibition and anticancer properties.
Quinolinyl-pyrazoles: These compounds exhibit a range of pharmacological activities and are used in drug development. The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7N5O2 |
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Molecular Weight |
229.19 g/mol |
IUPAC Name |
1-pyrazolo[1,5-a]pyrazin-4-ylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H7N5O2/c16-10(17)7-5-14(6-12-7)9-8-1-2-13-15(8)4-3-11-9/h1-6H,(H,16,17) |
InChI Key |
ZJHICPBBUNPIDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=N1)N3C=C(N=C3)C(=O)O |
Origin of Product |
United States |
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